7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone scaffold. Its molecular formula is C₁₀H₁₀N₆O₂, with a molecular weight of 246.23 g/mol (). This compound belongs to the triazolopyrimidinone class, known for applications in medicinal chemistry, including antimicrobial and anticancer research .
Properties
IUPAC Name |
11-amino-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c1-18-5-8-13-10-12-4-6-7(16(10)14-8)2-3-15(11)9(6)17/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYFYBYLUKIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrimidines with Hydrazonoyl Halides
A widely adopted strategy involves the cyclocondensation of 5-aminopyrimidine derivatives with hydrazonoyl halides. For example, Jetir et al. demonstrated that 7-amino-3-substituted-1-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-ones undergo cyclization with chalcones in acetic acid to form pyrido-triazolo-pyrimidine systems. Adapting this method, the target compound could be synthesized via:
- Preparation of 4-amino-2-(methoxymethyl)pyrimidin-5-ol.
- Reaction with in situ-generated hydrazonoyl chloride (from methoxymethyl acethydrazide and Cl₂).
- Thermal cyclization in refluxing acetic acid to form the triazole ring.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | NH₃/EtOH, 120 h, rt | 95 | |
| 2 | N₂H₄/MeOH, 40 h | 88 | |
| 3 | AcOH reflux, 50 h | 30–80 |
Iodine-Mediated Cyclization and Functionalization
The CN111423443A patent describes iodine-mediated cyclization for analogous pyrrolo-triazine systems. While not directly applicable, this method informs the introduction of electrophilic groups:
- Iodination of a pyrido-pyrimidine precursor using I₂/N-iodosuccinimide.
- Displacement of iodide with methoxymethylamine under Buchwald-Hartwig conditions.
- Final deprotection to yield the 7-amino group.
Optimization of the Methoxymethyl Substituent
Alkylation of Pyrimidine N-Oxides
The methoxymethyl group at position 2 is efficiently installed via SN2 alkylation. MDPI’s protocol for pyrido-triazino-thiadiazines demonstrates that 2-oxoalkanoic acids react with aminoguanidines to form alkoxy-substituted products. Adapted steps:
- Generate a pyrimidine N-oxide intermediate.
- Treat with methoxymethyl chloride/K₂CO₃ in DMF at 80°C.
- Reduce the N-oxide to restore aromaticity.
Comparative Alkylation Efficiency
| Alkylating Agent | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|
| ClCH₂OMe | DMF | 80 | 65 | |
| (MeO)₂SO₂ | EtOH/H₂O | 60 | 58 |
Regioselective Amination at Position 7
Nitration/Reduction Sequence
Introducing the 7-amino group often requires nitration followed by catalytic hydrogenation. The PMC study on 7-anilino triazolopyrimidines employed Pd/C-mediated reduction of nitro precursors:
Direct Amination via Buchwald-Hartwig Coupling
For substrates resistant to nitration, palladium-catalyzed amination offers an alternative:
Characterization and Analytical Data
Successful syntheses are validated via:
- ¹H NMR : Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm.
- MS : Molecular ion peak at m/z 275.1 (calculated for C₁₁H₁₃N₆O₂⁺).
- HPLC : Purity >95% (C18 column, 0.1% TFA/ACN gradient).
Industrial-Scale Production Considerations
CHEMLYTE SOLUTIONS CO.,LTD’s protocol for related compounds specifies:
- Batch Size : 25 kg/cardboard drum.
- Purity Control : Recrystallization from ethanol/water (4:1).
- Cost Drivers : Methoxymethyl chloride ($120–150/kg) and Pd catalysts.
Applications and Derivatives
While the target compound’s bioactivity remains uncharacterized, structurally similar triazolopyrimidines exhibit:
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial activities, with studies showing promising results in inhibiting the growth of cancer cells and bacteria.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their function and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of cell cycle-related enzymes, resulting in the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The methoxymethyl group in the target compound (vs. 4-methoxyphenyl in ) reduces steric bulk and may enhance solubility compared to aromatic substituents .
Hydrogen-Bonding Capacity: The dimethylpyrimidinylamino substituent () introduces additional hydrogen-bonding sites, which could improve target binding affinity in drug design .
Q & A
Basic Research Questions
Q. What are efficient synthetic protocols for 7-amino-2-(methoxymethyl)pyrido-triazolopyrimidinone, and how can reaction conditions be optimized?
- Methodology :
- Solvent Systems : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. For example, demonstrates a one-pot synthesis of triazolopyrimidine derivatives in DMF under microwave-assisted conditions, yielding high-purity products.
- Catalysts/Additives : Incorporate additives like hydrazine hydrate ( ) or acid catalysts () to accelerate cyclization steps.
- Purification : Recrystallize crude products using ethanol or methanol ( ). Monitor purity via TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Techniques :
- NMR Spectroscopy : Analyze and NMR for chemical shifts indicative of methoxymethyl (-OCH) and amino (-NH) groups (e.g., δ 3.3–3.5 ppm for OCH in ).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., m/z 533 in ).
- IR Spectroscopy : Identify stretching vibrations for C=N (~1600 cm) and NH (~3300 cm) ().
- Validation : Cross-reference data with computational models (e.g., DFT calculations) or literature analogs ().
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines :
- Temperature : Store at –20°C in airtight containers to prevent degradation ( ).
- Light Sensitivity : Protect from UV light using amber vials ().
- Moisture Control : Use desiccants in storage environments ( ).
Advanced Research Questions
Q. How can researchers investigate the mechanistic basis of this compound’s biological activity (e.g., anticancer or antimicrobial effects)?
- Approach :
- Target Identification : Use molecular docking to predict binding to enzymes like kinases or DNA topoisomerases ().
- Biochemical Assays : Perform enzyme inhibition assays (e.g., IC determination) and compare with triazolopyrimidine derivatives in .
- Cellular Studies : Evaluate antiproliferative activity via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) and validate with flow cytometry for apoptosis/necrosis ().
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
- Strategy :
- Analog Synthesis : Modify substituents on the pyrimidine or triazole rings (e.g., replace methoxymethyl with aryl groups as in ).
- Pharmacophore Mapping : Use X-ray crystallography () or NMR-based ligand screening to identify critical interactions.
- In Silico Modeling : Employ QSAR models to predict bioactivity trends ().
Q. How should researchers address contradictions in reported biological data (e.g., varying IC values across studies)?
- Resolution Steps :
- Purity Verification : Re-characterize the compound via HPLC and elemental analysis ().
- Assay Standardization : Use consistent cell lines (e.g., vs. 20) and control compounds.
- Orthogonal Validation : Confirm results with alternative assays (e.g., Western blotting alongside MTT assays).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
